molecular formula C24H18N2O3 B15192542 (5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate CAS No. 83947-94-8

(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate

Cat. No.: B15192542
CAS No.: 83947-94-8
M. Wt: 382.4 g/mol
InChI Key: BPGBAEXPBQHBSV-UHFFFAOYSA-N
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Description

(5,11-Dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate is a heterocyclic compound featuring a pyridocarbazole core modified with a benzoate ester group. The pyridocarbazole scaffold is structurally related to ellipticine, a natural alkaloid with documented anticancer properties .

Properties

CAS No.

83947-94-8

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate

InChI

InChI=1S/C24H18N2O3/c1-13-17-10-11-25-23(27)21(17)14(2)20-18-12-16(8-9-19(18)26-22(13)20)29-24(28)15-6-4-3-5-7-15/h3-12,26H,1-2H3,(H,25,27)

InChI Key

BPGBAEXPBQHBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=O)C2=C(C3=C1NC4=C3C=C(C=C4)OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate typically involves multi-step organic reactions. The starting materials often include substituted carbazole derivatives and benzoic acid or its derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrido[4,3-b]carbazole Core: This can be achieved through cyclization reactions involving carbazole derivatives.

    Introduction of the Benzoate Group: This step usually involves esterification reactions where the benzoic acid derivative reacts with the pyrido[4,3-b]carbazole core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with three key classes of heterocycles:

  • Ellipticine Derivatives : The parent compound ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) lacks the 1-oxo-2,6-dihydro group and benzoate ester present in the target compound. The benzoate group likely enhances solubility in polar solvents compared to ellipticine’s hydrophobic nature .
  • Heterocyclic Amines (e.g., IQ): Unlike 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a mutagenic heterocyclic amine found in processed meats, the target compound lacks primary amino groups, which are critical for DNA adduct formation and carcinogenicity .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Pyridocarbazole Benzoate ester, 1-oxo-2,6-dihydro Anticancer, enzyme inhibition
Ellipticine (CAS 519-23-3) Pyridocarbazole Methyl groups, no ester DNA intercalation, topoisomerase inhibition
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Imidazoquinoline Amino, methyl groups Carcinogenic, mutagenic
Spiro-Benzothiazole Derivatives Spiro[4.5]decane Benzothiazole, hydroxyl Synthetic intermediates, ligand design

Biological Activity

(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H18N2O3
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 83947-94-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrido[4,3-b]carbazole Core : Achieved through cyclization reactions involving carbazole derivatives.
  • Introduction of the Benzoate Group : This step usually involves esterification reactions where benzoic acid derivatives react with the pyrido[4,3-b]carbazole core under acidic or basic conditions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit significant antitumor efficacy against anaplastic large-cell lymphoma (ALCL) by targeting the anaplastic lymphoma kinase (ALK). In vitro studies demonstrated that related compounds displayed high selectivity and potency as ALK inhibitors with IC50 values in the nanomolar range .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activities that are crucial for tumor growth and survival.

Research Findings and Case Studies

A notable case study involved testing the compound in a xenograft model of ALCL. The results indicated that treatment with the compound led to a significant reduction in tumor growth without causing body weight loss in mice. This suggests a favorable therapeutic window for further development .

Comparative Table of Biological Activities

Activity TypeCompoundIC50 Value (nM)Reference
ALK Inhibition5,11-Dimethyl2.9
AntiproliferativeKARPAS-29912.8
General CytotoxicityVarious CarbazolesVariable

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